molecular formula C15H23N3O2S B11147456 2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11147456
M. Wt: 309.4 g/mol
InChI Key: VOSSRBYXTLAOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Acylation: The thiazole intermediate is then acylated using acetyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the acylated thiazole with isopentylamine and cyclopropylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with known biological activities.

    4-Methylthiazole: Another thiazole compound with different substituents.

    N-Cyclopropylthiazole: A thiazole derivative with a cyclopropyl group.

Uniqueness

2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

IUPAC Name

2-[acetyl(3-methylbutyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H23N3O2S/c1-9(2)7-8-18(11(4)19)15-16-10(3)13(21-15)14(20)17-12-5-6-12/h9,12H,5-8H2,1-4H3,(H,17,20)

InChI Key

VOSSRBYXTLAOTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.